
2-(2-Methoxyethyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyethyl)thiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom. This particular compound, this compound, features a methoxyethyl group attached to the second carbon of the thiophene ring. Thiophenes are known for their aromaticity and stability, making them valuable in various chemical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyethyl)thiophene can be achieved through several methods. One common approach involves the reaction of 2-bromoethyl methyl ether with thiophene in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of thiophene derivatives often involves catalytic processes. For instance, the Suzuki-Miyaura coupling reaction is widely used for the synthesis of various thiophene compounds. This method employs palladium catalysts and boron reagents to form carbon-carbon bonds under mild conditions .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Methoxyethyl)thiophene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Brominated or nitrated thiophene derivatives.
Aplicaciones Científicas De Investigación
2-(2-Methoxyethyl)thiophene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxyethyl)thiophene and its derivatives often involves interactions with specific molecular targets. For instance, thiophene-based compounds can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. The presence of functional groups like methoxy and ethyl enhances the compound’s ability to bind to these enzymes, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Thiophene: The parent compound with a simple five-membered ring containing sulfur.
2-Methylthiophene: A thiophene derivative with a methyl group at the 2-position.
2-Ethylthiophene: A thiophene derivative with an ethyl group at the 2-position.
Comparison: 2-(2-Methoxyethyl)thiophene is unique due to the presence of the methoxyethyl group, which imparts distinct chemical and physical properties. This functional group enhances the compound’s solubility in organic solvents and its reactivity in various chemical reactions. Compared to simpler thiophene derivatives, this compound offers greater versatility in synthetic applications and potential biological activities .
Propiedades
Fórmula molecular |
C7H10OS |
|---|---|
Peso molecular |
142.22 g/mol |
Nombre IUPAC |
2-(2-methoxyethyl)thiophene |
InChI |
InChI=1S/C7H10OS/c1-8-5-4-7-3-2-6-9-7/h2-3,6H,4-5H2,1H3 |
Clave InChI |
VOOZLIFEPFLSBM-UHFFFAOYSA-N |
SMILES canónico |
COCCC1=CC=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


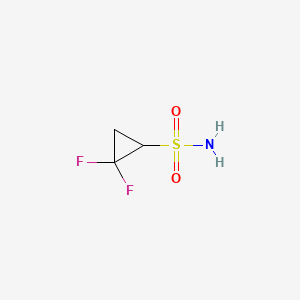
![Methyl 2-[3-(aminomethyl)oxolan-3-yl]acetate](/img/structure/B13514922.png)
![Tert-butyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13514929.png)
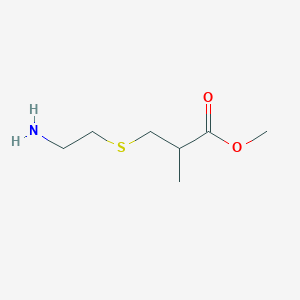
![2-Azabicyclo[2.2.2]octan-6-one](/img/structure/B13514942.png)
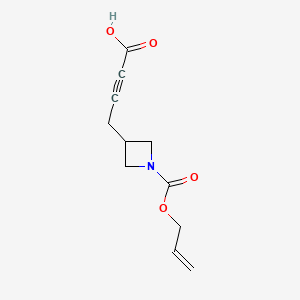
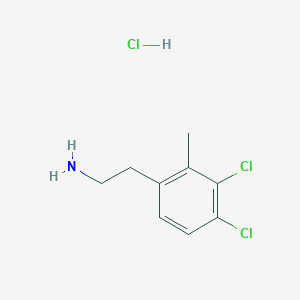
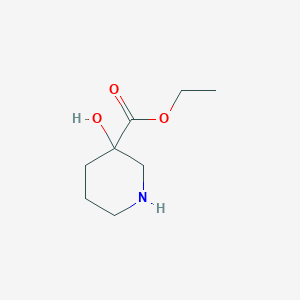

![Potassium trifluoro({6-fluorospiro[3.3]heptan-2-yl})boranuide](/img/structure/B13514979.png)

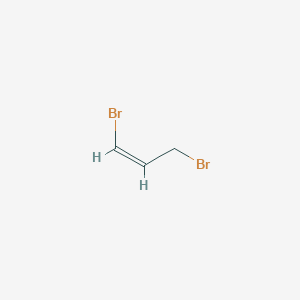

![1-[(Tert-butoxy)carbonyl]-3-(oxan-4-yl)azetidine-3-carboxylicacid](/img/structure/B13515013.png)
